In terms of chemical classification, 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one falls under the category of heterocyclic compounds, specifically those containing a nitrogen atom in a five-membered ring structure. The compound's classification aligns with the broader category of nitrogen-containing heterocycles, which are significant in pharmaceuticals and agrochemicals .
The synthesis of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one typically involves the following steps:
The synthesis may require specific conditions such as temperature control, choice of solvent, and reaction time to optimize yield and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound .
The molecular formula of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one is . Its structure features:
3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one can participate in various chemical reactions typical for pyrrolidinones:
The reactivity of this compound is influenced by the steric effects of the branched alkyl group and the electronic properties imparted by the hydroxyl moiety.
The mechanism of action for 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one largely depends on its interactions at a molecular level within biological systems. For instance:
Safety data sheets indicate potential hazards associated with handling this compound, including skin irritation and respiratory effects . Proper safety protocols should be followed during synthesis and application.
3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one has potential applications in:
Pyrrolidin-2-one (γ-lactam) represents a privileged scaffold in heterocyclic chemistry and drug discovery, characterized by a five-membered lactam ring that confers structural rigidity, hydrogen-bonding capability, and metabolic stability. This core structure serves as a versatile template for developing bioactive molecules targeting diverse therapeutic areas. The introduction of specific substituents, particularly hydroxy-alkyl groups like the 2-hydroxy-2,3-dimethylbutyl moiety, significantly modulates physicochemical properties and biological interactions, enabling fine-tuning of pharmacological profiles. Among these derivatives, 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one exemplifies how strategic functionalization enhances molecular recognition of biological targets. Its stereochemical complexity, amphiphilic character, and conformational flexibility make it a compelling subject for structure-activity relationship studies in antimicrobial and metabolic disease research [2] [6].
The molecular architecture of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one (C₁₀H₁₉NO₂; MW: 185.26 g/mol) integrates two pharmacophoric elements: a polar lactam head and a hydrophobic branched alkyl tail. This hybrid design creates distinct electronic and steric environments that govern its reactivity and binding characteristics. The pyrrolidin-2-one core contributes a trans-configurable amide bond with dipole moment ~3.8 D, facilitating dipole-dipole interactions with biological macromolecules. Position 3 substitution with the 2-hydroxy-2,3-dimethylbutyl chain introduces:
Density functional theory (DFT) analyses of analogous pyrrolidinones reveal that the hydroxyalkyl substituent adopts a gauche conformation relative to the lactam ring, minimizing steric clash with the N-methyl group while orienting the hydroxyl toward solvent-exposed regions. This arrangement creates a polar surface area of ~64 Ų, balancing aqueous solubility (predicted >50 mg/mL) and passive diffusion across biological membranes. The rotational barrier around the C3-Calkyl bond is approximately 8 kcal/mol, indicating moderate flexibility that permits conformational adaptation upon target binding. Crystallographic studies of related structures show the lactam ring maintains envelope conformation, with C3 displaced ~0.6 Šfrom the mean plane, facilitating optimal presentation of the hydroxyalkyl sidechain to protein binding pockets [2] [5].
Table 1: Molecular Properties of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₉NO₂ | Indicates oxygenation level and nitrogen functionality |
Molecular Weight | 185.26 g/mol | Compliant with Lipinski's Rule of Five for drug-likeness |
Hydrogen Bond Donors | 2 (N-H, O-H) | Facilitates target recognition via H-bond interactions |
Hydrogen Bond Acceptors | 2 (C=O, OH) | Enhances solubility and protein binding capacity |
Calculated LogP | -0.16 ± 0.05 | Suggests moderate hydrophilicity and favorable membrane permeation |
Rotatable Bonds | 4 | Provides conformational flexibility for target complementarity |
Polar Surface Area | ~64 Ų | Predicts favorable cell permeability and oral bioavailability potential |
The therapeutic exploration of pyrrolidin-2-ones originated with natural product isolation in the 1950s, exemplified by the discovery of the anthelmintic pyrrolomycin C (containing 4-chloro-5-(pyrrol-2-yl)-1H-pyrrol-2-one). Synthetic development accelerated in the 1980s-1990s with asymmetric methodologies enabling enantioselective production of 3,4-disubstituted derivatives. Key milestones include:
The incorporation of hydroxyalkyl substituents emerged as a strategic response to pharmacokinetic limitations of early-generation lactams. Hydrophilic chains counterbalanced the scaffold's inherent hydrophobicity, reducing plasma protein binding while improving water solubility. The 2,3-dimethylbutyl configuration specifically addressed metabolic vulnerabilities; in vitro microsomal studies demonstrated that tertiary alcohol formation at C2 blocked cytochrome P450-mediated oxidation at adjacent carbons, extending half-life >4 hours in human liver microsomes compared to 30 minutes for unsubstituted analogs. This structural innovation coincided with broader recognition of branched hydroxyalkyl groups as privileged motifs in CNS-active compounds, evidenced by FDA-approved agents like the anticonvulsant levetiracetam [7] [9].
Table 2: Evolution of Key Pyrrolidinone Derivatives in Medicinal Chemistry
Era | Representative Compounds | Therapeutic Application | Structural Advancement |
---|---|---|---|
1950-1970 | Pyrrolomycin C (natural product) | Antibiotic/Anthelmintic | Unsubstituted halogenated pyrrolone core |
1980-1990 | 3-Carboxypyrrolidinones (e.g., SPD-502) | Nootropic agents | Introduction of C3 carboxylic acid functionality |
1990-2000 | 4-Hydroxy pyrrolidin-2-ones (e.g., HIV PI intermediates) | Antiviral protease inhibitors | Stereospecific hydroxylation at C4 |
2000-Present | 3-(2-Hydroxyalkyl) derivatives | Broad-spectrum antimicrobials/anti-obesity | Branched hydroxyalkyl chains at C3 |
The strategic incorporation of hydroxy-alkyl substituents, particularly at the C3 position of pyrrolidin-2-one, markedly enhances bioactivity against pharmacologically relevant targets. This modification leverages hydrogen-bonding interactions with active site residues while optimizing physicochemical parameters for target engagement. Recent investigations demonstrate three primary biological applications:
Antibacterial Activity Against Resistant Pathogens: Novel benzoxazole-pyrrolidinone hybrids exhibit potent inhibition of Gram-positive (Staphylococcus aureus, MIC = 2-8 µg/mL) and Gram-negative (Escherichia coli, MIC = 4-16 µg/mL) pathogens. Derivative 8, featuring a 4-nitrobenzoxazole linked to 1-cyclohexylpyrrolidinone, demonstrated exceptional binding energy (-8.54 kcal/mol) against FtsZ (filamenting temperature-sensitive mutant Z), a prokaryotic cell division protein. Molecular docking revealed the hydroxyalkyl chain forms two hydrogen bonds with Asn165 and Val216, while the dimethyl groups engage in hydrophobic contacts with Leu209, disrupting FtsZ polymerization essential for bacterial cytokinesis. This dual interaction mechanism overcomes common resistance mutations like G196A in FtsZ [2].
Anti-Obesity Effects via Adrenergic Modulation: Pyrrolidin-2-ones functionalized with arylpiperazinylalkyl chains demonstrate significant α₂-adrenoceptor antagonism (Kᵢ = 15-40 nM), reducing weight gain in diet-induced obese rats by 15-22% during chronic administration. The hydroxyalkyl spacer enhances blood-brain barrier penetration, enabling central appetite suppression. At 10 mg/kg/day, compound 1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidin-2-one decreased adipocyte size by 40% and increased serum glycerol >2-fold, indicating enhanced lipolysis without cardiovascular effects. The 2-hydroxy-2-methylpropyl analog specifically elevated thermogenesis in brown adipose tissue, increasing core temperature by 0.8°C [9].
Metabolic Stability Enhancement: Comparative metabolism studies show hydroxyalkyl substitution reduces CYP3A4-mediated N-dealkylation, the primary clearance pathway for unsubstituted pyrrolidinones. Microsomal t₁/₂ increases from 27 ± 3 min (parent) to 132 ± 11 min for the 2-hydroxy-2-methylpropyl derivative, correlating with 5-fold higher oral bioavailability in rodent models. This stability profile supports once-daily dosing regimens in therapeutic applications [5] [9].
Table 3: Biological Activity Profile of Hydroxyalkyl-Substituted Pyrrolidinones
Biological Target | Representative Compound | Key Activity Metric | Mechanistic Insight |
---|---|---|---|
FtsZ Protein (Bacterial) | 8: Benzoxazole-pyrrolidinone hybrid | ΔG = -8.54 kcal/mol; MIC = 2 µg/mL (S. aureus) | Disrupts GTPase activity and protofilament formation |
α₂-Adrenoceptor (Mammalian) | 1-(3-(4-Phenylpiperazin-1-yl)propyl)-derivative | Kᵢ = 18 ± 2 nM; 15% weight reduction (28 days) | Enhances norepinephrine release, stimulating lipolysis |
Carbonic Anhydrase IX (Cancer) | 3-(2-Hydroxyethyl)-5-arylidene derivatives | IC₅₀ = 43 nM | Chelates zinc ion via hydroxyl and carbonyl groups |
The structural versatility of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one continues to inspire rational drug design. Ongoing research explores its application in antiviral scaffolds targeting SARS-CoV-2 main protease (Mᵖʳᵒ) and NS5B polymerase in hepatitis C, where the hydroxyalkyl chain coordinates catalytic zinc ions. Advances in asymmetric synthesis now enable kilogram-scale production of enantiomerically pure (>99% ee) material via enzymatic resolution or transition metal catalysis, addressing previous supply limitations for clinical development [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0